N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 887463-62-9
VCID: VC7697513
InChI: InChI=1S/C21H22FN3O5S/c22-16-2-1-3-18(12-16)25-14-17(13-20(25)26)23-21(27)15-4-6-19(7-5-15)31(28,29)24-8-10-30-11-9-24/h1-7,12,17H,8-11,13-14H2,(H,23,27)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Molecular Formula: C21H22FN3O5S
Molecular Weight: 447.48

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide

CAS No.: 887463-62-9

Cat. No.: VC7697513

Molecular Formula: C21H22FN3O5S

Molecular Weight: 447.48

* For research use only. Not for human or veterinary use.

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide - 887463-62-9

Specification

CAS No. 887463-62-9
Molecular Formula C21H22FN3O5S
Molecular Weight 447.48
IUPAC Name N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C21H22FN3O5S/c22-16-2-1-3-18(12-16)25-14-17(13-20(25)26)23-21(27)15-4-6-19(7-5-15)31(28,29)24-8-10-30-11-9-24/h1-7,12,17H,8-11,13-14H2,(H,23,27)
Standard InChI Key AJYCAWLOPXJCIO-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide, reflects its hybrid structure combining three distinct pharmacophores:

  • Pyrrolidinone ring: A five-membered lactam ring with a ketone oxygen at position 5.

  • 3-Fluorophenyl substituent: Attached to the pyrrolidinone nitrogen, introducing aromatic and electronegative characteristics .

  • 4-(Morpholinosulfonyl)benzamide: A sulfonamide-linked morpholine ring conjugated to a benzamide group.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₂FN₃O₅S
Molecular Weight447.48 g/mol
CAS Registry887463-62-9
SMILESC1COCCN1S(=O)(=O)C2=CC=C...
Topological Polar Surface110 Ų

The presence of sulfonamide and fluorophenyl groups enhances membrane permeability, as evidenced by its topological polar surface area of 110 Ų .

Synthetic Pathways

  • Pyrrolidinone Formation: Cyclocondensation of 3-fluoroaniline with γ-keto esters under acidic conditions.

  • Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with morpholine in dichloromethane.

  • Amide Coupling: EDCI/HOBt-mediated conjugation of the sulfonylbenzoyl chloride to the pyrrolidinone intermediate.

  • Purification: Chromatographic isolation using silica gel (ethyl acetate/hexane gradient).

Challenges include byproduct formation during sulfonylation (15–20% yield loss) and epimerization at the pyrrolidinone C3 position.

Pharmacological Activity and Mechanisms

Kinase Inhibition Profile

In enzymatic assays, the compound demonstrates nanomolar activity against:

  • p38 MAPK (IC₅₀ = 12.3 nM)

  • JNK3 (IC₅₀ = 8.7 nM)

  • GSK-3β (IC₅₀ = 34.9 nM)

Comparative analysis with structurally related benzamides (e.g., N-(4,5-diphenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide) reveals a 3–5× selectivity for stress-activated kinases over tyrosine kinases.

Enzyme Modulation

The morpholinosulfonyl group enables allosteric modulation of:

  • Phosphodiesterase 4 (PDE4): Increases cAMP levels in HEK293 cells (EC₅₀ = 220 nM).

  • Carbonic Anhydrase IX: Inhibits activity with Ki = 89 nM, suggesting potential antitumor applications .

TargetAssay TypeActivityCitation
p38 MAPKKinase-GloIC₅₀ = 12.3 nM
PDE4cAMP accumulationEC₅₀ = 220 nM
CA IXStopped-flowKi = 89 nM

Research Applications

Medicinal Chemistry

  • Inflammation Models: Reduces TNF-α production in LPS-stimulated macrophages (76% inhibition at 10 μM).

  • Neuroprotection: Demonstrates 42% reduction in glutamate-induced neuronal apoptosis at 5 μM.

  • Oncology: Synergizes with doxorubicin in MDA-MB-231 breast cancer cells (combination index = 0.62) .

Chemical Biology

  • Photoaffinity Labeling: The fluorine atom allows ¹⁸F radiolabeling for PET tracer development .

  • Proteomic Studies: Forms stable complexes with Hsp90 in pull-down assays.

Comparative Analysis with Structural Analogs

While sharing the 4-(morpholinosulfonyl)benzamide motif with EVT-2915544, key differences include:

  • Bioavailability: 3-Fluorophenyl substitution improves Caco-2 permeability (Papp = 8.9 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s for diphenylthiazole analogs).

  • Metabolic Stability: Microsomal half-life = 42 min (human) vs. 28 min for thiazole derivatives.

Future Directions

Therapeutic Optimization

  • Prodrug Development: Esterification of the pyrrolidinone carbonyl to enhance oral absorption.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors in solid tumors.

Technical Advancements

  • Continuous Flow Synthesis: Potential to increase yield to >65% via microreactor technology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator